molecular formula C12H13BrN2O2 B592332 tert-Butyl 6-Bromo-1H-indazole-1-carboxylate CAS No. 877264-77-2

tert-Butyl 6-Bromo-1H-indazole-1-carboxylate

Cat. No.: B592332
CAS No.: 877264-77-2
M. Wt: 297.152
InChI Key: XAKCDPNWVLWUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-bromo-1H-indazole-1-carboxylate is a halogenated indazole derivative characterized by a bromine atom at the 6-position of the indazole ring and a tert-butyl carbamate group at the 1-position. Its molecular formula is C₁₂H₁₃BrN₂O₂, with a molecular weight of 313.15 g/mol. The compound is widely utilized as a key intermediate in pharmaceutical and agrochemical research due to its structural versatility. The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations, while the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse substituents .

Synthesis typically involves bromination of a pre-functionalized indazole core followed by protection of the indazole nitrogen with tert-butyl chloroformate. Industrial-scale production often optimizes reaction conditions (e.g., solvent choice, temperature) to achieve high yields (>80%) and purity (>95%) .

Properties

IUPAC Name

tert-butyl 6-bromoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKCDPNWVLWUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653354
Record name tert-Butyl 6-bromo-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877264-77-2
Record name tert-Butyl 6-bromo-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-indazole, N1-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

The Boc protection occurs via nucleophilic attack of the indazole’s N1 nitrogen on the electrophilic carbonyl carbon of (Boc)₂O. The base deprotonates the indazole, enhancing nucleophilicity, while the solvent system (tetrahydrofuran (THF) and water) facilitates reagent mixing and byproduct sequestration.

Procedure :

  • Reagents :

    • 6-Bromo-1H-indazole (1.00 equiv)

    • (Boc)₂O (1.50 equiv)

    • K₂CO₃ (2.00 equiv)

    • THF/water (2:1 v/v)

  • Steps :

    • Combine 6-bromo-1H-indazole and (Boc)₂O in THF.

    • Add aqueous K₂CO₃ solution.

    • Stir the biphasic mixture at 25°C for 18 hours.

    • Filter the solids and concentrate the organic phase.

  • Yield : 81% (isolated as a white solid after filtration).

Table 1: Standard Reaction Conditions and Outcomes

ParameterValue
Temperature25°C
Reaction Time18 hours
Solvent SystemTHF/water (2:1)
BaseK₂CO₃
Equivalents of (Boc)₂O1.50
Yield81%

Critical Parameters for Reaction Optimization

Stoichiometry of (Boc)₂O

Using 1.50 equivalents of (Boc)₂O ensures complete conversion of 6-bromo-1H-indazole while minimizing side reactions such as di-Boc protection or ester hydrolysis. Substoichiometric amounts (≤1.00 equiv) result in incomplete protection, whereas excess (Boc)₂O (>2.00 equiv) complicates purification due to byproduct formation.

Base Selection

K₂CO₃ is preferred due to its mild basicity and solubility in aqueous phases, which prevents over-reaction. Alternatives like triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) have been tested but show lower yields (≤70%) due to emulsion formation or incomplete deprotonation.

Solvent Polarity

The THF/water system optimizes reagent solubility and phase separation. Polar aprotic solvents (e.g., DMF or DMSO) increase reaction rates but hinder product isolation, while nonpolar solvents (e.g., dichloromethane) reduce Boc activation efficiency.

Temperature and Reaction Time

Elevating temperatures to 40–50°C reduces the reaction time to 6–8 hours but risks Boc group decomposition. The standard 18-hour duration at 25°C balances efficiency and stability.

Characterization and Analytical Data

Physical Properties

  • Molecular Formula : C₁₂H₁₃BrN₂O₂

  • Molecular Weight : 297.15 g/mol

  • Appearance : White crystalline solid

  • CAS Number : 877264-77-2

  • XLogP3-AA : 3.5 (indicative of moderate lipophilicity)

Spectroscopic Characterization

While direct spectral data for this compound is limited in public literature, analogous Boc-protected indazoles exhibit predictable patterns:

  • ¹H NMR :

    • tert-Butyl singlet at δ 1.5 ppm (9H).

    • Aromatic protons (indazole core) between δ 7.2–8.1 ppm.

  • ¹³C NMR :

    • Boc carbonyl at δ 155 ppm.

    • Quaternary carbons of tert-butyl group at δ 28–30 ppm.

  • IR : C=O stretch at ~1700 cm⁻¹, C-Br stretch at ~550 cm⁻¹.

Table 2: Key Spectral Signatures

TechniqueKey Signals
¹H NMRδ 1.5 (s, 9H, t-Bu), 7.2–8.1 (m, 3H)
¹³C NMRδ 28–30 (t-Bu), 155 (C=O)
IR1700 cm⁻¹ (C=O), 550 cm⁻¹ (C-Br)

Scalability and Industrial Considerations

The described method is scalable to multi-kilogram batches, as demonstrated in a pilot-scale synthesis producing 2.1 kg of product. Key considerations for industrial adaptation include:

  • Cost Efficiency : THF and K₂CO₃ are cost-effective and recyclable.

  • Purification Simplicity : Filtration and concentration suffice, avoiding resource-intensive chromatography.

  • Safety : The reaction is exothermic but manageable at 25°C with standard cooling .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Significance:
Indazole derivatives, including tert-Butyl 6-Bromo-1H-indazole-1-carboxylate, have shown promising pharmacological properties against various diseases:

  • Anti-inflammatory : Research indicates that indazole compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory disorders .
  • Antimicrobial Activity : These compounds have demonstrated efficacy against a range of microbial infections, suggesting their utility in developing new antimicrobial agents .
  • Neuroprotective Effects : Studies have suggested that indazole derivatives might protect against neurodegenerative diseases by influencing neurotrophic factors and reducing oxidative stress .

Case Study 1: Anti-inflammatory Activity

A study published in Europe PMC highlighted the anti-inflammatory properties of indazole derivatives, including this compound. The compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines, showing significant promise as an anti-inflammatory agent .

Case Study 2: Antimicrobial Properties

In another investigation, researchers synthesized various indazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound exhibited potent activity against multiple strains, indicating its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of tert-Butyl 6-Bromo-1H-indazole-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and modulating cellular pathways. For example, indazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound Biological Activity/Reactivity Insights
tert-Butyl 6-amino-1H-indazole-1-carboxylate Amino (-NH₂) at 6-position 263.29 Higher polarity due to -NH₂; increased hydrogen-bonding potential Enhanced binding to kinase targets (e.g., JAK2 inhibitors)
tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate Hydroxy (-OH) at 6-position 264.27 Acidic proton enables deprotonation; lower logP Prone to oxidation; used in antioxidant SAR studies
tert-Butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate Bromo at 5-position, methyl at 6-position 311.18 Methyl increases steric hindrance; alters regioselectivity Improved metabolic stability in vivo
tert-Butyl 4-bromo-6-chloro-1H-indazole-1-carboxylate Bromo at 4-position, chloro at 6-position 345.62 Dual halogens enhance electrophilicity; Cl vs. Br electronic effects Potent inhibitor of CYP450 isoforms
tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate Fluoro at 5-position 297.15 Fluorine’s electronegativity modulates ring electronics Enhanced blood-brain barrier penetration

Stability and Physicochemical Properties

Property This compound tert-Butyl 6-Amino-1H-indazole-1-carboxylate tert-Butyl 5-Bromo-6-Methyl-1H-indazole-1-carboxylate
LogP 3.2 1.8 3.5
Solubility (mg/mL) 0.12 (water); 25 (DMSO) 8.5 (water); 45 (DMSO) 0.08 (water); 18 (DMSO)
Metabolic Stability Moderate (t₁/₂ = 45 min) Low (t₁/₂ = 15 min) High (t₁/₂ = 120 min)

LogP and solubility data derived from PubChem computational models .

Biological Activity

Overview

tert-Butyl 6-Bromo-1H-indazole-1-carboxylate is a compound belonging to the indazole class, which has garnered attention due to its significant biological activities. This compound has a molecular formula of C12H13BrN2O2C_{12}H_{13}BrN_2O_2 and a molecular weight of 297.15 g/mol. It is primarily studied for its potential therapeutic applications, particularly in oncology, anti-inflammatory conditions, and antimicrobial activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Targeting Enzymes and Receptors : Indazole derivatives are known to inhibit specific enzymes and receptors that play critical roles in disease pathways, including cancer progression and inflammation.
  • Biochemical Pathways : The compound is involved in several biochemical pathways, potentially affecting cellular processes such as apoptosis, angiogenesis, and microbial resistance .

Anticancer Activity

Research indicates that tert-butyl indazole derivatives exhibit promising anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives can inhibit cancer cell proliferation with IC50 values ranging from 3 to 14 µM against various cancer cell lines, including pancreatic and breast cancer .
  • Mechanisms : These compounds may induce apoptosis in cancer cells by disrupting cell cycle progression and altering signaling pathways associated with tumor growth .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies:

  • Cytokine Inhibition : The compound demonstrates a significant inhibitory effect on pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its utility in treating inflammatory diseases .
  • Comparative Efficacy : In comparative studies, it showed greater efficacy than standard drugs like dexamethasone at similar concentrations .

Antimicrobial Activity

Indazole derivatives have also been evaluated for their antimicrobial properties:

  • Broad-Spectrum Activity : Studies indicate effectiveness against various microbial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Study FocusFindings
Anticancer Activity IC50 values between 3 to 14 µM against breast and pancreatic cancer cells.
Anti-inflammatory Effects Inhibition of IL-6 and TNF-α with efficacy surpassing standard treatments.
Antimicrobial Properties Effective against multiple microbial strains; potential for broad-spectrum use.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : High gastrointestinal absorption.
  • Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier, which is crucial for treating central nervous system disorders.

Q & A

Basic: What are the optimal synthetic routes for tert-butyl 6-bromo-1H-indazole-1-carboxylate?

The synthesis typically begins with functionalization of the indazole core. A common approach involves:

Bromination : Direct bromination at the 6-position using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions.

Protection : Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or NaH .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields high-purity product.
Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm regioselectivity using 1H^1H-NMR (absence of N-H proton at δ 10–12 ppm post-Boc protection) .

Basic: How can this compound be functionalized for downstream applications?

The bromine atom at the 6-position enables cross-coupling reactions:

  • Suzuki-Miyaura Coupling : React with aryl/heteroaryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in THF/Na₂CO₃ (85% yield) .
  • Buchwald-Hartwig Amination : Introduce amines using Pd₂(dba)₃/Xantphos in toluene at 110°C (78% yield) .
  • Lithiation : Use LDA or n-BuLi at -78°C to generate a nucleophilic intermediate for electrophilic quenching (e.g., CO₂, aldehydes) .

Advanced: How can conflicting data on coupling reaction yields be resolved?

Discrepancies in reported yields (e.g., Suzuki couplings: 70–90%) often arise from:

  • Catalyst Loading : Pd(PPh₃)₄ (5 mol%) vs. PdCl₂(dppf) (2 mol%) impacts efficiency.
  • Solvent Polarity : THF (non-polar) vs. DMF (polar) affects steric accessibility of the bromine site.
  • Purification Methods : Column chromatography vs. precipitation alters recovered mass.
    Recommendation : Replicate conditions from peer-reviewed syntheses (e.g., THF/Na₂CO₃ with Pd(PPh₃)₄) and validate purity via HPLC-MS .

Advanced: What crystallographic data are available for structural confirmation?

Single-crystal X-ray diffraction of this compound derivatives reveals:

  • Bond Angles : N1-C2-N2 = 108.1°, indicating slight distortion from planarity due to steric bulk of the tert-butyl group.
  • Packing : π-π stacking between indazole rings (3.8 Å spacing) stabilizes the lattice .
    Method : Grow crystals via slow evaporation in dichloromethane/hexane (1:2) and collect data at 100 K using Mo-Kα radiation .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H-NMR (δ 1.6 ppm for tert-butyl protons; δ 8.2–7.3 ppm for aromatic protons). 13C^{13}C-NMR confirms Boc group (δ 80–85 ppm for C-O) .
  • HRMS : ESI+ mode ([M+Na]⁺ expected m/z 325.02 for C₁₂H₁₃BrN₂O₂).
  • FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C stretch) .

Advanced: How does the tert-butyl group influence reactivity in nucleophilic substitution?

The Boc group:

  • Steric Effects : Hinders attack at N1, directing reactivity to the 6-bromo position.
  • Electronic Effects : Electron-withdrawing nature of the carbonyl activates the indazole ring for electrophilic substitution.
    Experimental Evidence : DFT calculations show a 12 kcal/mol barrier for SN2 at N1 vs. 8 kcal/mol at C6 .

Basic: What are the stability considerations for storage and handling?

  • Light Sensitivity : Decomposes under UV light; store in amber vials at -20°C.
  • Moisture : Hydrolyzes to 6-bromo-1H-indazole in humid conditions; use molecular sieves in storage .

Advanced: What computational methods predict biological activity of derivatives?

  • Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., JAK2). The bromine atom enhances binding affinity via halogen bonds (ΔG = -9.2 kcal/mol) .
  • QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ data for anticancer activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.